molecular formula C26H35FN2O4 B1672554 Propanoic acid, 2-(4-(2-((((4-fluorophenyl)amino)carbonyl)heptylamino)ethyl)phenoxy)-2-methyl- CAS No. 195131-60-3

Propanoic acid, 2-(4-(2-((((4-fluorophenyl)amino)carbonyl)heptylamino)ethyl)phenoxy)-2-methyl-

Cat. No. B1672554
M. Wt: 458.6 g/mol
InChI Key: JZVKMPJMTAXOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GW-9820 is a bio-active chemical.

properties

CAS RN

195131-60-3

Product Name

Propanoic acid, 2-(4-(2-((((4-fluorophenyl)amino)carbonyl)heptylamino)ethyl)phenoxy)-2-methyl-

Molecular Formula

C26H35FN2O4

Molecular Weight

458.6 g/mol

IUPAC Name

2-[4-[2-[(4-fluorophenyl)carbamoyl-heptylamino]ethyl]phenoxy]-2-methylpropanoic acid

InChI

InChI=1S/C26H35FN2O4/c1-4-5-6-7-8-18-29(25(32)28-22-13-11-21(27)12-14-22)19-17-20-9-15-23(16-10-20)33-26(2,3)24(30)31/h9-16H,4-8,17-19H2,1-3H3,(H,28,32)(H,30,31)

InChI Key

JZVKMPJMTAXOBC-UHFFFAOYSA-N

SMILES

CCCCCCCN(CCC1=CC=C(C=C1)OC(C)(C)C(=O)O)C(=O)NC2=CC=C(C=C2)F

Canonical SMILES

CCCCCCCN(CCC1=CC=C(C=C1)OC(C)(C)C(=O)O)C(=O)NC2=CC=C(C=C2)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GW-9820;  GW 9820;  GW9820

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.4 g of ethyl 2-(4-[2-(3-[4-fluorophenyl]-1-heptylureido)ethyl]phenoxy)-2-methylpropionate was dissolved in 50 mL of ethanol and 30 mL of 1N aqueous sodium hydroxide was added. The resulting solution was heated at reflux for 30 minutes, cooled to room temperature, acidified with 100 ml of 2N aqueous HCl and extracted with CH2Cl2. The organic extract was washed with water and brine, dried over magnesium sulfate and concentrated in vacuo. The resulting solid was recrystalized from diethyl ether/hexane to yield 1.1 g of the title compound as a white powder; m.p. 162-4° C.; 1H NMR (CD3OD, δ, 300 MHz): 7.35-6.7 (7H, m, aromatic), 3.48 (2H, t, NCH2), 3.24 (2H, t, NCH2), 2.76 (2H, t, ArCH2), 1.5-1.1 (10H, m, (CH2)5CH3), 1.45 (6H, s, (CH3)2C), 0.83 (3H, t, (CH2)5CH3).
Name
ethyl 2-(4-[2-(3-[4-fluorophenyl]-1-heptylureido)ethyl]phenoxy)-2-methylpropionate
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propanoic acid, 2-(4-(2-((((4-fluorophenyl)amino)carbonyl)heptylamino)ethyl)phenoxy)-2-methyl-
Reactant of Route 2
Propanoic acid, 2-(4-(2-((((4-fluorophenyl)amino)carbonyl)heptylamino)ethyl)phenoxy)-2-methyl-
Reactant of Route 3
Reactant of Route 3
Propanoic acid, 2-(4-(2-((((4-fluorophenyl)amino)carbonyl)heptylamino)ethyl)phenoxy)-2-methyl-
Reactant of Route 4
Propanoic acid, 2-(4-(2-((((4-fluorophenyl)amino)carbonyl)heptylamino)ethyl)phenoxy)-2-methyl-
Reactant of Route 5
Propanoic acid, 2-(4-(2-((((4-fluorophenyl)amino)carbonyl)heptylamino)ethyl)phenoxy)-2-methyl-
Reactant of Route 6
Propanoic acid, 2-(4-(2-((((4-fluorophenyl)amino)carbonyl)heptylamino)ethyl)phenoxy)-2-methyl-

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